molecular formula C15H11Cl2N3O4 B12047023 N'-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide CAS No. 413606-04-9

N'-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide

Cat. No.: B12047023
CAS No.: 413606-04-9
M. Wt: 368.2 g/mol
InChI Key: KCJRTLQIFFINCG-QGMBQPNBSA-N
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Description

N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with additional chloro and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(2-chlorophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro substituents can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Oxidation: The hydrazone linkage can be oxidized to form corresponding oximes or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amines, thiols, polar aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

    Reduction: Formation of N’-(4-chloro-3-aminobenzylidene)-2-(2-chlorophenoxy)acetohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oximes or other oxidized products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound’s nitro and chloro substituents may play a role in its binding affinity and specificity. Additionally, the hydrazone linkage may facilitate the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide can be compared with other hydrazone derivatives, such as:

    N’-(4-chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N’-(4-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide: Lacks the chloro substituent on the benzene ring, which may influence its chemical properties.

    N’-(4-chloro-3-nitrobenzylidene)-2-(2-methoxyphenoxy)acetohydrazide: Contains a methoxy group instead of a chloro group, which may alter its solubility and reactivity.

The presence of both chloro and nitro substituents in N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide makes it unique and potentially more versatile in terms of its chemical and biological applications.

Properties

CAS No.

413606-04-9

Molecular Formula

C15H11Cl2N3O4

Molecular Weight

368.2 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C15H11Cl2N3O4/c16-11-6-5-10(7-13(11)20(22)23)8-18-19-15(21)9-24-14-4-2-1-3-12(14)17/h1-8H,9H2,(H,19,21)/b18-8+

InChI Key

KCJRTLQIFFINCG-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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